molecular formula C10H20N2 B13167858 3-Methyl-3-(1-pyrrolidinyl)piperidine

3-Methyl-3-(1-pyrrolidinyl)piperidine

Cat. No.: B13167858
M. Wt: 168.28 g/mol
InChI Key: KEWSAYKPLIFQFJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(1-pyrrolidinyl)piperidine is a heterocyclic compound that features both a piperidine and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(1-pyrrolidinyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(1-pyrrolidinyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-Methyl-3-(1-pyrrolidinyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(1-pyrrolidinyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(1-pyrrolidinyl)piperidine is unique due to its combination of both piperidine and pyrrolidine rings, which provides it with distinct structural and chemical properties. This dual-ring structure allows for greater flexibility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-3-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C10H20N2/c1-10(5-4-6-11-9-10)12-7-2-3-8-12/h11H,2-9H2,1H3

InChI Key

KEWSAYKPLIFQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)N2CCCC2

Origin of Product

United States

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